ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
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Overview
Description
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-fluorobenzylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
- Ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-prop-2-enoate
Uniqueness
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is unique due to the presence of the 4-fluorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)11(7-15)9-16-8-10-3-5-12(14)6-4-10/h3-6,9,16H,2,8H2,1H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRFKPGBZRRQX-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCC1=CC=C(C=C1)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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